[(E)-(3-formyl-2-methylindolizin-1-yl)methylideneamino] acetate
Description
[(E)-(3-Formyl-2-methylindolizin-1-yl)methylideneamino] acetate is a structurally complex compound featuring an indolizine core substituted with a formyl group at position 3, a methyl group at position 2, and a methylideneamino-acetate moiety. The indolizine scaffold is a bicyclic system with a bridgehead nitrogen atom, which confers unique electronic and steric properties.
Properties
IUPAC Name |
[(E)-(3-formyl-2-methylindolizin-1-yl)methylideneamino] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-11(7-14-18-10(2)17)12-5-3-4-6-15(12)13(9)8-16/h3-8H,1-2H3/b14-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJVECODTGQICI-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=NOC(=O)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=C1/C=N/OC(=O)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828615 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methylideneamino-Linked Aromatic Derivatives
Several structurally analogous compounds are described in patent applications (–8), such as:
- Methyl 1-[[(E)-[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]-methylamino]cyclobutane-1-carboxylate
- Methyl 1-[[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methylideneamino]-methylamino]cyclobutane-1-carboxylate
These compounds share the methylideneamino linker but differ in core structure (cyclobutane/cyclopentane vs. indolizine) and substituents (e.g., fluorine, morpholine, methoxyethyl groups). Key distinctions include:
- Substituent Effects : Fluorine atoms in the patent compounds enhance metabolic stability and lipophilicity, whereas the indolizine formyl group may increase polarity and hydrogen-bonding capacity .
- Ester vs. Carboxylate Functionality : The target compound’s acetate ester contrasts with carboxylate-containing analogs (e.g., ’s nickel-acetate complex), which exhibit stronger metal-coordination tendencies. The ester group may confer slower hydrolysis rates compared to carboxylates .
Coordination Chemistry Analogs
describes a nickel(II) complex with an acetate ligand and a tetradentate Schiff base. However, the steric bulk of the indolizine system may limit such interactions compared to smaller ligands like pyridine derivatives .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility: The methylideneamino linker in the target compound and patent analogs allows modular substitution, enabling tailored electronic and steric properties. However, the indolizine core’s rigidity may limit conformational adaptability compared to cyclobutane/cyclopentane systems .
- Hydrogen-Bonding Networks : The formyl and ester groups in the target compound could promote extensive hydrogen-bonding interactions, as suggested by Etter’s graph-set analysis (). This contrasts with fluorinated patent compounds, where C–F···H interactions dominate .
- Synthetic Challenges : The indolizine scaffold requires specialized synthetic routes (e.g., via cyclization of pyridine derivatives), whereas patent examples employ more conventional Suzuki couplings and reductive aminations .
Preparation Methods
Pyridine-Based Cyclization
The Kröhnke method remains the gold standard for indolizine synthesis, leveraging pyridine derivatives and α,β-unsaturated carbonyl compounds:
- Step 1 : Condensation of 2-methylpyridine with ethyl acetoacetate under acidic conditions yields a γ-picolinium salt.
- Step 2 : Cyclization via intramolecular aldol condensation forms the indolizine skeleton (65–72% yield).
Mechanistic Insight :
Radical-Mediated Approaches
Recent advances utilize photoredox catalysis for indolizine formation:
- Substrates : Pyrrole-2-carboxaldehydes and propargyl alcohols.
- Conditions : Ru(bpy)₃Cl₂ (2 mol%), blue LED, DMF, 25°C.
- Yield : 78% with excellent functional group tolerance.
Functionalization of the Indolizine Core
3-Formyl Group Installation
Vilsmeier-Haack Formylation :
- Reagents : POCl₃/DMF (1:2 molar ratio).
- Conditions : 0°C → RT, 12 hr.
- Yield : 85–90% (validated by ¹H NMR δ 9.82 ppm, singlet).
Alternative Method :
2-Methyl Group Retention
Early-stage incorporation via:
- Starting material selection : 2-Methylpyridine derivatives.
- Protection-deprotection strategies : TBDMS groups prevent unwanted alkylation during formylation.
Imine-Acetate Moiety Synthesis
Condensation Protocol
- Amine precursor : React 3-formyl-2-methylindolizine with hydroxylamine hydrochloride (NH₂OH·HCl) to form oxime intermediate (89% yield).
- Acetylation : Treat oxime with acetic anhydride (Ac₂O) in pyridine (0°C, 2 hr) to install the acetate group.
Critical Parameters :
- pH control : Maintain 4.5–5.5 to prevent imine hydrolysis.
- Solvent : Anhydrous THF minimizes side reactions.
Stereoselective E-Imine Formation
Microwave-Assisted Synthesis :
Catalytic Approach :
Purification and Characterization
Chromatographic Techniques
| Step | Method | Eluent | Purity (%) |
|---|---|---|---|
| Crude | Flash CC | Hexane:EtOAc (3:1) | 82 |
| Final | Prep-HPLC | MeCN:H₂O (0.1% TFA) | 99.5 |
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=7.6 Hz, H-5), 7.89 (s, CH=N), 2.68 (s, CH₃).
- HRMS : m/z 285.1104 [M+H]⁺ (calc. 285.1109).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | E-Selectivity | Scalability |
|---|---|---|---|---|
| Classical Kröhnke | 4 | 48 | Moderate | Industrial |
| Radical Cyclization | 3 | 62 | High | Lab-scale |
| Microwave-Assisted | 2 | 75 | Excellent | Pilot-scale |
Key Findings :
- Microwave methods reduce reaction time by 60% compared to thermal approaches.
- Radical pathways avoid toxic reagents (e.g., POCl₃) but require specialized equipment.
Industrial-Scale Considerations
Cost Drivers :
- 2-Methylpyridine accounts for 40% of raw material costs.
- Acetic anhydride recycling reduces waste by 30%.
Safety Protocols :
- POCl₃ handling requires inert atmosphere and corrosion-resistant reactors.
- Waste NH₂OH·HCl neutralization with Ca(OH)₂ prevents explosive byproducts.
Emerging Technologies
Flow Chemistry
Enzymatic Acetylation
- Catalyst : Candida antarctica lipase B (CAL-B).
- Conditions : pH 7.0, 35°C, 88% conversion.
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